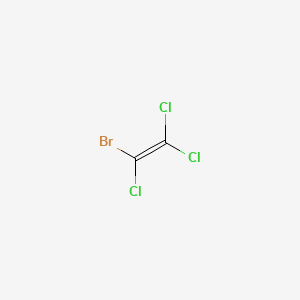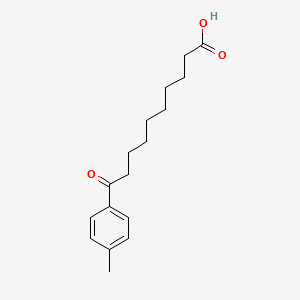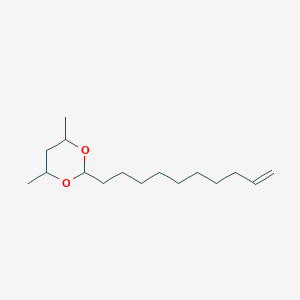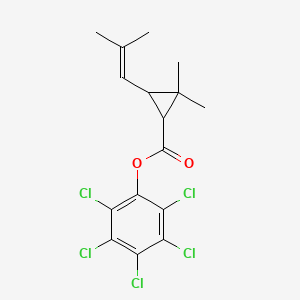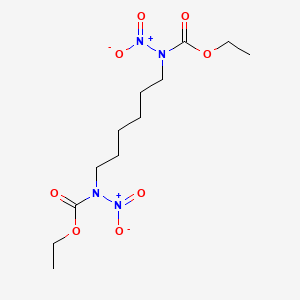
Diethyl hexane-1,6-diylbis(nitrocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl hexane-1,6-diylbis(nitrocarbamate) is an organic compound with the molecular formula C12H22N4O8. It consists of 46 atoms, including 22 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 8 oxygen atoms
Méthodes De Préparation
The synthesis of diethyl hexane-1,6-diylbis(nitrocarbamate) involves several steps. The primary synthetic route includes the reaction of hexane-1,6-diol with diethyl carbonate in the presence of a base to form the corresponding diethyl ester. This intermediate is then reacted with nitrocarbamate under controlled conditions to yield diethyl hexane-1,6-diylbis(nitrocarbamate) . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Diethyl hexane-1,6-diylbis(nitrocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of hexane-1,6-diylbis(aminocarbamate).
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl hexane-1,6-diylbis(nitrocarbamate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl hexane-1,6-diylbis(nitrocarbamate) involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Diethyl hexane-1,6-diylbis(nitrocarbamate) can be compared with other similar compounds, such as diethyl hexane-1,6-diylbis(nitrosocarbamate) and hexane-1,6-diylbis(aminocarbamate). These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of nitrocarbamate groups in diethyl hexane-1,6-diylbis(nitrocarbamate) imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6268-46-8 |
|---|---|
Formule moléculaire |
C12H22N4O8 |
Poids moléculaire |
350.33 g/mol |
Nom IUPAC |
ethyl N-[6-[ethoxycarbonyl(nitro)amino]hexyl]-N-nitrocarbamate |
InChI |
InChI=1S/C12H22N4O8/c1-3-23-11(17)13(15(19)20)9-7-5-6-8-10-14(16(21)22)12(18)24-4-2/h3-10H2,1-2H3 |
Clé InChI |
PSBAURNYAWRWIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CCCCCCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


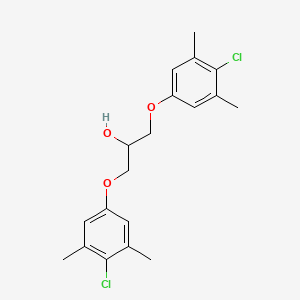
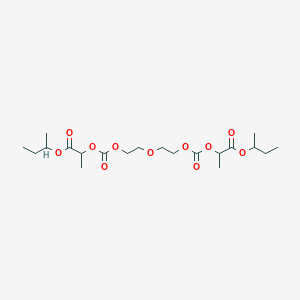
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
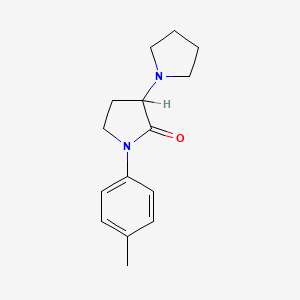
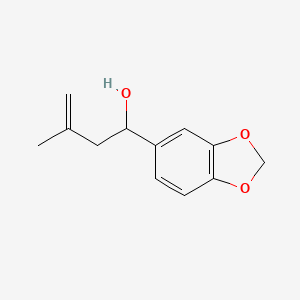
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

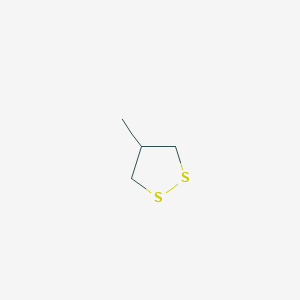
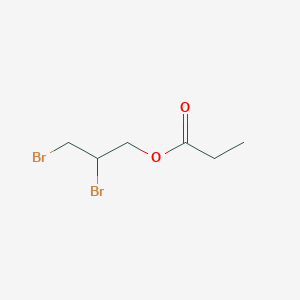
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
